Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 864940-45-4
VCID: VC6619912
InChI: InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-6-7-20-13(11)16-12(17)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,16,17)
SMILES: CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F
Molecular Formula: C14H12FNO3S
Molecular Weight: 293.31

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate

CAS No.: 864940-45-4

Cat. No.: VC6619912

Molecular Formula: C14H12FNO3S

Molecular Weight: 293.31

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate - 864940-45-4

Specification

CAS No. 864940-45-4
Molecular Formula C14H12FNO3S
Molecular Weight 293.31
IUPAC Name ethyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-6-7-20-13(11)16-12(17)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,16,17)
Standard InChI Key PHVBEJYZWSIESE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate belongs to the thiophene-carboxylate family, characterized by a five-membered aromatic heterocycle containing sulfur. The compound’s structure comprises:

  • A thiophene backbone providing aromatic stability and sites for electrophilic substitution.

  • An ethyl ester group (-COOEt) at the 3-position, enhancing solubility in organic solvents.

  • A 3-fluorobenzamido substituent (-NHCOC6_6H4_4F) at the 2-position, introducing electron-withdrawing effects and potential bioactivity.

The fluorine atom at the meta position of the benzamido group influences electronic distribution, polarizing the amide bond and modulating intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.864940-45-4
Molecular FormulaC14H12FNO3S\text{C}_{14}\text{H}_{12}\text{FNO}_{3}\text{S}
Molecular Weight293.31 g/mol
IUPAC NameEthyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate
SMILESCCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F
InChIKeyPHVBEJYZWSIESE-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate involves multi-step organic reactions, typically including:

  • Thiophene ring functionalization: Introduction of the ethyl ester group via Fischer esterification or nucleophilic acyl substitution.

  • Amidation: Coupling 3-fluorobenzoic acid derivatives (e.g., acid chlorides) with a thiophene-amine intermediate under Schotten-Baumann conditions.

Critical reagents include:

  • 3-Fluorobenzoyl chloride for amide bond formation.

  • Thiophene-3-carboxylic acid ethyl ester as the core scaffold.

  • Base catalysts (e.g., triethylamine) to neutralize HCl byproducts.

Reaction Optimization

Yields depend on reaction conditions:

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

  • Solvent selection: Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and solubility properties.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Signals at δ 1.35 ppm (triplet, -CH2_2CH3_3), 4.30 ppm (quartet, -OCH2_2), and 7.40–8.10 ppm (aromatic protons) confirm the ethyl ester and fluorobenzamido groups.

  • 13^{13}C NMR: Peaks near δ 165 ppm (ester carbonyl) and δ 168 ppm (amide carbonyl) validate functional group integration.

Infrared (IR) Spectroscopy

Strong absorptions at:

  • 1720 cm1^{-1} (C=O stretch, ester).

  • 1660 cm1^{-1} (C=O stretch, amide).

  • 1240 cm1^{-1} (C-F stretch).

Biological Activity and Mechanistic Insights

Putative Targets

While specific targets remain unconfirmed, structural analogs suggest potential interactions with:

  • Kinases: Fluorinated thiophenes often inhibit ATP-binding pockets via halogen bonding.

  • G-protein-coupled receptors (GPCRs): The planar thiophene ring may engage in aromatic stacking with receptor residues.

Structure-Activity Relationships (SAR)

  • Fluorine position: Meta-substitution (as in this compound) enhances metabolic stability compared to ortho- or para-substituted analogs.

  • Ester vs. carboxylic acid: The ethyl ester improves cell membrane permeability relative to free carboxylic acids.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Thiophene Derivatives

CompoundMolecular FormulaFluorine PositionKey Distinguishing Feature
Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylateC14H12FNO3S\text{C}_{14}\text{H}_{12}\text{FNO}_{3}\text{S}MetaEnhanced electronic polarization
Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylateC14H12FNO3S\text{C}_{14}\text{H}_{12}\text{FNO}_{3}\text{S}OrthoSteric hindrance near amide bond
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylateC14H12FNO3S\text{C}_{14}\text{H}_{12}\text{FNO}_{3}\text{S}ParaIncreased dipole moment

Future Research Directions

Priority Areas

  • Solubility profiling: Systematic studies in aqueous and organic solvents to guide formulation.

  • Crystallography: X-ray diffraction to resolve three-dimensional conformation and packing motifs.

  • In vitro screening: Assays against cancer cell lines, microbial pathogens, and inflammatory targets.

Technical Challenges

  • Synthetic scalability: Optimizing catalyst systems for gram-scale production.

  • Metabolite identification: LC-MS studies to trace biotransformation pathways.

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